N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide
Description
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a thiophene ring, a hydrazine group, and a benzamide moiety
Properties
IUPAC Name |
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-4-6-11(7-5-10)14(19)17-13(15(20)18-16)9-12-3-2-8-21-12/h2-9H,16H2,1H3,(H,17,19)(H,18,20)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQREZAQBSQZLN-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazine group: This step involves the reaction of the thiophene derivative with hydrazine hydrate under reflux conditions.
Coupling with benzamide: The final step involves the coupling of the hydrazine-thiophene intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with active site residues, while the thiophene and benzamide moieties can enhance binding affinity through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-chlorobenzamide: Similar structure but with a chlorine substituent on the benzamide ring.
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methoxybenzamide: Similar structure but with a methoxy group on the benzamide ring.
Uniqueness
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring and hydrazine group also provides a versatile scaffold for further functionalization and application in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
